molecular formula C14H15BrF3NO5S B1381138 8-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1704065-50-8

8-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B1381138
M. Wt: 446.24 g/mol
InChI Key: OKHHAMNFYOIYFP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a bromophenyl group, a trifluoromethoxy group, a sulfonyl group, and a spirocyclic ether-amine structure. The trifluoromethoxy group is a chemical group –O–CF3. It can be seen as a methoxy group –O–CH3 whose hydrogen atoms are replaced by fluorine atoms .


Molecular Structure Analysis

The compound’s structure is likely complex due to the presence of the spirocyclic ether-amine structure and various functional groups. The trifluoromethoxy group is electron-withdrawing, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the trifluoromethoxy group is electron-withdrawing, which could make the compound more reactive . Sulfonyl-fluorides and fluorosulfates can target a wide range of amino acids and diverse protein targets .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and structure. For example, the trifluoromethoxy group is electron-withdrawing, which could influence the compound’s electronic properties .

Scientific Research Applications

Synthesis and Development

  • A synthesis method for new compounds including 8-oxa-2-azaspiro[4.5]decane, which is structurally related to the chemical , has been developed. These compounds are promising for the production of biologically active compounds (Ogurtsov & Rakitin, 2020).

Nonlinear Optical Applications

  • Research on a similar compound, 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), suggests its effectiveness as a novel organic material for nonlinear optical devices. It demonstrates good quality suitable for application in devices like frequency doublers of laser diodes (Kagawa et al., 1994).

Mass Spectrometric Analysis

  • The mass spectrum of 1,4-dioxa-8-azaspiro[4.5]decane provides insights into the formation and structure of major fragments, which can be essential for understanding the chemical properties of related compounds (Solomons, 1982).

Trifluoromethylation Techniques

  • Copper-mediated intramolecular trifluoromethylation has been applied to synthesize various trifluoromethylated 1-azaspiro[4.5]decanes, showing potential for creating structurally similar compounds with trifluoromethoxy groups (Han et al., 2014).

Radioligand Development

  • Piperidine compounds with low lipophilicity, structurally related to the compound , have been evaluated as σ1 receptor ligands for tumor imaging, highlighting the potential of similar compounds in medical imaging (Xie et al., 2015).

Crystal Structure and Optical Properties

  • The crystal structure of APDA and its suitability for optical applications has been extensively studied, providing a foundation for understanding similar spiro-decane derivatives (Sagawa et al., 1993).

Stereochemical Synthesis

  • Stereochemically controlled synthesis techniques have been developed for compounds like 1,8-dioxaspiro[4.5]decanes, which could be applied to synthesize the chemical with specific stereochemistry (Eames et al., 1996).

Future Directions

The compound could potentially be used in various applications depending on its properties. For example, trifluoromethoxyphenyl-based compounds have been used in electrochromic devices, suggesting potential uses in this area .

properties

IUPAC Name

8-[5-bromo-2-(trifluoromethoxy)phenyl]sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrF3NO5S/c15-10-1-2-11(24-14(16,17)18)12(9-10)25(20,21)19-5-3-13(4-6-19)22-7-8-23-13/h1-2,9H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHHAMNFYOIYFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)S(=O)(=O)C3=C(C=CC(=C3)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrF3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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